molecular formula C8H11Cl2NO2 B3372044 2-Chloro-4,5-dimethoxyaniline hydrochloride CAS No. 861609-76-9

2-Chloro-4,5-dimethoxyaniline hydrochloride

Cat. No. B3372044
CAS RN: 861609-76-9
M. Wt: 224.08 g/mol
InChI Key: URBHLUDGKCEVLH-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H10ClNO2•HCl . It has a molecular weight of 224.08 . The compound appears as a solid and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, has been described in a patent . The method involves taking 2,5-dimethoxyaniline as a raw material and using copper chloride as a reaction system catalyst. Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-dimethoxyaniline hydrochloride can be represented by the formula C8H10ClNO2•HCl . This indicates that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

Scientific Research Applications

Synthesis and Material Applications

2-Chloro-4,5-dimethoxyaniline hydrochloride serves as a starting point or intermediate in the synthesis of various compounds with potential applications in materials science. For example, it has been utilized in the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer. PDMA exhibits efficient catalysis in proton-dependent reactions and shows promise in electrochemical applications due to its conductivity and the impact of different aqueous acids on its surface morphology and electrochemical properties (Storrier, Colbran, & Hibbert, 1994). Additionally, mechanochemical synthesis methods have been developed to create poly(2,5-dimethoxyaniline) hydrochloride nanostructures, which are utilized as cathode materials in hybrid supercapacitors, highlighting its potential in energy storage applications (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).

Photophysical and Photochemical Studies

2-Chloro-4,5-dimethoxyaniline hydrochloride derivatives have been explored for their photophysical and photochemical properties. Notably, novel derivatives like peripherally tetra-substituted metal-free, zinc(II), and lead(II) phthalocyanines synthesized from related compounds have demonstrated excellent solubility and photophysical properties, making them potential candidates for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).

Green Chemistry and Nanostructure Synthesis

The compound has also played a role in the development of green chemistry approaches, such as the synthesis of nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity. These advancements underscore the compound's relevance in fabricating materials for electrochemical capacitors and other energy-related applications (Jain et al., 2010).

Electrochemical Applications

Electrochemical synthesis techniques have been applied to generate poly(2,5-dimethoxyaniline) films with properties beneficial for electrochromic devices and sensors. The films exhibit reversible color changes and have been evaluated for their electrochromic properties, morphology, and stability in solution, indicating potential uses in flexible electronic devices (Pistoia & Rosati, 1994).

Safety and Hazards

Safety data sheets suggest that 2-Chloro-4,5-dimethoxyaniline hydrochloride should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound . It should be used only in well-ventilated areas to avoid inhalation . Contact with skin, eyes, and clothing should be avoided . In case of contact, the affected area should be washed with plenty of water .

properties

IUPAC Name

2-chloro-4,5-dimethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHLUDGKCEVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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